1-(4-Fluorophenyl)-3-methoxypropan-1-one

描述

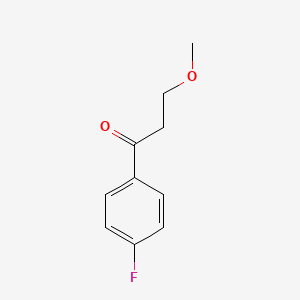

1-(4-Fluorophenyl)-3-methoxypropan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol. The compound features a 4-fluorophenyl group attached to the carbonyl carbon of a propan-1-one backbone, with a methoxy (-OCH₃) substituent at the terminal carbon. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry.

属性

IUPAC Name |

1-(4-fluorophenyl)-3-methoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGQPYCYYAFTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Fluorophenyl)-3-methoxypropan-1-one typically involves the following key steps:

- Introduction of the 4-fluorophenyl group onto a propanone backbone.

- Installation of the methoxy group at the 3-position of the propanone chain.

- Control of reaction conditions to optimize yield and purity.

The synthetic approaches can be broadly classified into:

- Nucleophilic substitution and condensation reactions

- Epoxide ring-opening with alcohols

- Catalytic processes involving selective functional group transformations

Preparation via Epoxide Ring-Opening Method

One of the well-documented methods for preparing ether derivatives related to this compound involves the ring-opening of an epoxide intermediate with an alcohol under acidic catalysis.

- An oxirane (epoxide) intermediate bearing the 4-fluorophenyl substituent is reacted with methanol.

- The reaction is catalyzed by an acid catalyst or an acid condensation agent.

- Temperature control is critical, typically maintained between -20°C and +100°C.

- This reaction yields a glycol monoether intermediate.

- Subsequent oxidation or functional group transformation leads to the target ketone structure.

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Epoxide ring-opening | Oxirane + Methanol, Acid catalyst | -20°C to +100°C | Acid catalyst promotes ring-opening |

| Subsequent reaction | Glycol monoether + Acid-binding/condensation agent | 0°C to 150°C | Conversion to ketone functionality |

This method is supported by patent literature describing related ether derivatives preparation, indicating its applicability for compounds with similar structural motifs, including fluorophenyl groups.

Condensation of 4-Fluoroacetophenone with Methoxy-Containing Reagents

Another approach involves the condensation of 4-fluoroacetophenone with suitable methoxy-substituted reagents to build the 3-methoxypropan-1-one framework.

- Starting Material: 4-Fluoroacetophenone

- Reagents: Methanol or methoxy-substituted nucleophiles

- Catalysts: Acidic or basic catalysts depending on the condensation type

- Outcome: Formation of the methoxy-substituted propanone via nucleophilic addition or substitution

This approach is analogous to processes used in the preparation of related methoxyphenyl ketones and amines, where aromatic ketones are functionalized by nucleophilic attack on carbonyl carbons or via enolate chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epoxide ring-opening with alcohol | Oxirane intermediate + Methanol | Acid catalyst, -20°C to +100°C | Mild conditions, good yields | Requires epoxide intermediate |

| Condensation of 4-fluoroacetophenone | 4-Fluoroacetophenone + Methanol or nucleophile | Acid/base catalyst, variable | Direct approach from commercial ketone | May require purification steps |

| Catalytic asymmetric synthesis | Chiral catalysts, rhodium complexes | Controlled temperature, sensitive reagents | High optical purity (if chiral) | Expensive catalysts, complex setup |

| Enzymatic resolution | Lipase enzymes, racemic mixtures | Mild, aqueous conditions | Environmentally friendly | Limited to chiral compounds |

Research Findings and Notes

- The epoxide ring-opening method is versatile and has been patented for related ether derivatives, demonstrating scalability and adaptability for fluorinated aromatic compounds.

- Condensation routes from 4-fluoroacetophenone are practical due to the commercial availability of starting materials and straightforward reaction conditions.

- Catalytic asymmetric and enzymatic methods, while promising for chiral analogs, are less common for this specific compound due to cost and complexity.

- No direct, detailed synthetic procedure exclusively for this compound was found in the surveyed patents and literature, but the above methods provide a strong foundation based on closely related compounds.

化学反应分析

Types of Reactions: 1-(4-Fluorophenyl)-3-methoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: 4-Fluorobenzoic acid.

Reduction: 1-(4-Fluorophenyl)-3-methoxypropan-1-ol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

1-(4-Fluorophenyl)-3-methoxypropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-(4-Fluorophenyl)-3-methoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(4-Fluorophenyl)-3-methoxypropan-1-one with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological activities.

Key Structural and Functional Differences

Backbone Variations: The target compound has a saturated propanone backbone, whereas chalcone derivatives (e.g., entries 2 and 5) feature an α,β-unsaturated ketone (enone) system. This enone group enhances conjugation, affecting UV-Vis absorption and reactivity in Michael additions . Cathinone analogs like 4-FMC introduce a methylamino group at position 2, altering electronic properties and enabling interactions with neurotransmitter transporters .

Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine’s electronegativity increases the compound’s stability and lipophilicity compared to chlorine, which has a larger atomic radius and polarizability . Methoxy vs.

Synthetic Routes: Chalcones (e.g., entries 2 and 5) are typically synthesized via Claisen-Schmidt condensation of aldehydes and ketones under basic conditions . Cathinones like 4-FMC involve reductive amination or Grignard reactions to introduce the amino group .

Biological Activities: Chalcone Derivatives: Exhibit antimicrobial, anticancer, and anti-inflammatory activities due to their conjugated enone systems . Cathinones: Primarily act as CNS stimulants by inhibiting monoamine reuptake (e.g., 4-FMC) .

Physicochemical Data from Evidence

- Elemental Analysis: For similar compounds, elemental analysis (C, H, N) shows minor deviations between theoretical and experimental values, indicating high purity (e.g., 67.96% C vs. 68.12% theoretical in a related propanone) .

- Spectroscopy: IR and NMR data for chalcones confirm enone formation (C=O stretch ~1650 cm⁻¹, conjugated C=C ~1600 cm⁻¹) and aromatic substituents .

- Crystallography: Crystal structures of fluorophenyl chalcones reveal planar enone systems and intermolecular π-π stacking, influencing melting points and solubility .

生物活性

1-(4-Fluorophenyl)-3-methoxypropan-1-one, also known as 4-Fluoromethcathinone (4-FMC), is a synthetic compound that belongs to the class of substituted cathinones. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various contexts, including medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorinated phenyl group and a methoxy group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The compound acts as a reuptake inhibitor, leading to increased levels of neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants and contributes to its psychoactive effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Psychoactive Effects : The compound has been reported to produce stimulant effects, including increased energy and euphoria. These effects are mediated through the enhancement of dopaminergic signaling in the brain.

- Antitumor Properties : Some studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, structural analogs have shown potential in inhibiting cancer cell proliferation in vitro, particularly in breast cancer models .

Case Studies

- Anticancer Activity : In a study examining various derivatives, one compound similar in structure to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, which highlights the potential therapeutic applications of such compounds .

- Neuropharmacological Effects : Another study focused on the neuropharmacological profile of 4-FMC revealed its ability to modulate neurotransmitter levels, suggesting implications for mood disorders and attention deficit hyperactivity disorder (ADHD) treatment. The compound's interaction with DAT and SERT was emphasized as a key factor in its stimulant properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Psychoactive effects; potential anticancer |

| 4-Methylmethcathinone (4-MMC) | Structure | Stimulant; similar mechanism via DAT/SERT |

| Methcathinone | Structure | Stimulant; less selective for DAT |

常见问题

Basic: What are the optimal synthetic routes for preparing 1-(4-Fluorophenyl)-3-methoxypropan-1-one with high purity and yield?

The synthesis of this compound can be achieved via Friedel-Crafts acylation. A methodology adapted from structurally similar ketones involves reacting 4-fluorobenzene derivatives with methoxy-substituted acyl chlorides (e.g., 3-methoxypropionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key parameters include:

- Reaction conditions : Anhydrous solvents (e.g., dichloromethane), low temperatures (0–5°C) to minimize side reactions, and stoichiometric control of the acyl chloride.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product.

Yield optimization (~70–85%) requires careful exclusion of moisture and post-reaction quenching with ice-cold HCl to deactivate the catalyst .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at ~3.3–3.5 ppm and carbonyl (C=O) carbon at ~205–210 ppm. Fluorine substituents induce deshielding in adjacent aromatic protons.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and non-covalent interactions. For example, the methoxy group’s torsional angle and fluorophenyl ring planarity can be quantified .

Advanced: How do electronic effects of the 4-fluorophenyl and methoxy groups influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing fluorine on the aromatic ring reduces electron density at the para position, directing nucleophiles to the meta site. Conversely, the methoxy group donates electrons via resonance, increasing electron density at the carbonyl carbon and enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). Comparative studies with analogs (e.g., 3-(4-Chlorophenoxy)-1-phenylpropan-1-one) show halogen electronegativity inversely correlates with reaction rates in nucleophilic substitutions .

Advanced: What strategies resolve contradictions in crystallographic data between experimental and computational models for this compound?

Discrepancies in bond lengths or angles often arise from dynamic effects (e.g., thermal motion) not captured by static DFT models. Strategies include:

- Refinement : Using SHELXL’s anisotropic displacement parameters to model thermal vibrations .

- Hybrid approaches : Combining experimental data with DFT-optimized geometries (e.g., Gaussian09) to validate torsional angles and hydrogen-bonding networks .

Advanced: How does the non-centrosymmetric crystal packing of this compound affect its nonlinear optical (NLO) properties?

Non-centrosymmetric packing (e.g., monoclinic P2₁ space group) creates a net dipole moment, enabling second-harmonic generation (SHG). The fluorophenyl group’s electronegativity and methoxy’s electron donation enhance hyperpolarizability (β), a key NLO metric. Polarized light microscopy and Kurtz-Perry powder tests quantify SHG efficiency, with comparative data showing ~1.5× higher activity than chlorophenyl analogs .

Basic: What are the common side reactions during the synthesis of this compound, and how are they mitigated?

- Over-acylation : Competing Friedel-Crafts reactions at alternate aromatic positions. Mitigation: Use stoichiometric acyl chloride and low temperatures.

- Hydrolysis : Premature quenching or moisture exposure degrades the acyl intermediate. Mitigation: Strict anhydrous conditions and slow addition of reagents.

- By-products : Dimers or oligomers formed via ketone self-condensation. Mitigation: Short reaction times and rapid quenching .

Advanced: What computational approaches (e.g., DFT) are used to predict the molecular electrostatic potential and charge distribution of this compound?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates electrostatic potential surfaces (EPS), identifying nucleophilic (methoxy oxygen) and electrophilic (carbonyl carbon) sites. Molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity trends, validated by experimental kinetics. Software: Gaussian, ORCA .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what implications does this have for its metabolic stability?

The fluorophenyl group’s electronegativity increases binding affinity to CYP450 active sites, potentially forming covalent adducts via oxidative defluorination. In vitro assays (e.g., liver microsomes + NADPH) monitor metabolite formation (HPLC-MS). Structural analogs show prolonged half-lives (~4–6 hours) compared to non-fluorinated derivatives, suggesting enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。